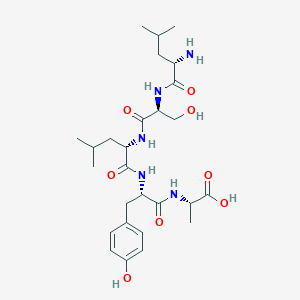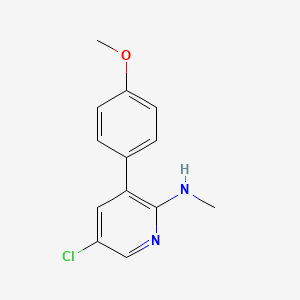![molecular formula C13H10BrN3O B14218630 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol CAS No. 827602-67-5](/img/structure/B14218630.png)
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol is a compound that features a brominated imidazo[4,5-b]pyridine core linked to a phenol group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol typically involves the formation of the imidazo[4,5-b]pyridine core followed by bromination and subsequent coupling with a phenol derivative. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring . Bromination is then achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated imidazo[4,5-b]pyridine with a phenol derivative using a suitable base such as potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced imidazo[4,5-b]pyridine derivatives
Substitution: Substituted imidazo[4,5-b]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 4-[(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy]methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol is unique due to its specific substitution pattern and the presence of both a brominated imidazo[4,5-b]pyridine core and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
827602-67-5 |
|---|---|
Molekularformel |
C13H10BrN3O |
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
4-[(6-bromoimidazo[4,5-b]pyridin-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H10BrN3O/c14-10-5-12-13(15-6-10)16-8-17(12)7-9-1-3-11(18)4-2-9/h1-6,8,18H,7H2 |
InChI-Schlüssel |
KMEDLVMTFCOGHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C=C(C=N3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)


![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)

![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
